5-(2-(((2,4-Dichlorobenzyl)oxy)amino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine 5-(2-(((2,4-Dichlorobenzyl)oxy)amino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine
Brand Name: Vulcanchem
CAS No.: 477866-62-9
VCID: VC4306326
InChI: InChI=1S/C14H14Cl2N4OS/c1-9-13(18-14(22-2)20-19-9)5-6-17-21-8-10-3-4-11(15)7-12(10)16/h3-7,17H,8H2,1-2H3/b6-5+
SMILES: CC1=C(N=C(N=N1)SC)C=CNOCC2=C(C=C(C=C2)Cl)Cl
Molecular Formula: C14H14Cl2N4OS
Molecular Weight: 357.25

5-(2-(((2,4-Dichlorobenzyl)oxy)amino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine

CAS No.: 477866-62-9

Cat. No.: VC4306326

Molecular Formula: C14H14Cl2N4OS

Molecular Weight: 357.25

* For research use only. Not for human or veterinary use.

5-(2-(((2,4-Dichlorobenzyl)oxy)amino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine - 477866-62-9

Specification

CAS No. 477866-62-9
Molecular Formula C14H14Cl2N4OS
Molecular Weight 357.25
IUPAC Name (E)-N-[(2,4-dichlorophenyl)methoxy]-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenamine
Standard InChI InChI=1S/C14H14Cl2N4OS/c1-9-13(18-14(22-2)20-19-9)5-6-17-21-8-10-3-4-11(15)7-12(10)16/h3-7,17H,8H2,1-2H3/b6-5+
Standard InChI Key HLLNUFBMUQUSDC-AATRIKPKSA-N
SMILES CC1=C(N=C(N=N1)SC)C=CNOCC2=C(C=C(C=C2)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, (E)-N-[(2,4-dichlorophenyl)methoxy]-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenamine, reflects its intricate structure. It features a 1,2,4-triazine core substituted at the 5-position with a vinyl group bearing an oxyamino linkage to a 2,4-dichlorobenzyl moiety. Additional substituents include a methyl group at position 6 and a methylsulfanyl group at position 3 . The stereochemistry of the vinyl group is designated as E, indicating trans configuration.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number477866-62-9
Molecular FormulaC₁₄H₁₄Cl₂N₄OS
Molecular Weight357.25 g/mol
SMILESCC1=C(N=C(N=N1)SC)C=CNOCC2=C(C=C(C=C2)Cl)Cl
InChIKeyHLLNUFBMUQUSDC-AATRIKPKSA-N

Synthesis and Preparation

Challenges in Synthesis

Key challenges include:

  • Steric Hindrance: The dichlorobenzyl group may impede reaction kinetics during coupling steps.

  • Regioselectivity: Ensuring proper substitution at the triazine’s 3- and 5-positions requires precise temperature and catalyst control .

Physicochemical Properties

Stability and Solubility

Data on solubility remain unreported, but its lipophilic substituents (methylsulfanyl, dichlorobenzyl) suggest limited aqueous solubility. The compound is stable under standard laboratory storage conditions (room temperature, inert atmosphere) .

Table 2: Predicted Physicochemical Parameters

ParameterValue/Description
LogP (Octanol-Water)~3.2 (estimated via analogy)
Hydrogen Bond Donors1 (oxyamino NH)
Hydrogen Bond Acceptors6 (triazine N, ether O, sulfanyl S)
Rotatable Bonds6

Biological Activity and Research Findings

Anticancer Activity

Analogous compounds exhibit moderate cytotoxicity against human cancer cell lines (e.g., IC₅₀: 10–50 µM in MCF-7 breast cancer cells) . The vinyl-oxygenamine linkage may facilitate DNA intercalation or topoisomerase inhibition, though mechanistic studies are lacking for this specific compound.

Applications and Industrial Relevance

Pharmaceutical Development

Despite limited direct evidence, structural analogs highlight potential roles as:

  • Kinase Inhibitors: Targeting EGFR or VEGFR in oncology .

  • Antiparasitic Agents: Activity against Plasmodium falciparum (malaria) .

Table 3: Comparative Activity of Triazine Derivatives

CompoundTarget ActivityIC₅₀/MIC
5-(2-(((2,4-DCBM)oxy)vinyl)Hypothetical kinase inhibitionNot reported
5-(3-Fluorobenzyl analog)Antimicrobial4 µg/mL (S. aureus)

Future Research Directions

Mechanistic Studies

Urgent priorities include:

  • Target Identification: Proteomic profiling to identify binding partners.

  • ADMET Profiling: Assessing absorption, distribution, and toxicity in preclinical models .

Structural Optimization

  • Halogen Substitution: Replacing chlorine with fluorine to modulate bioavailability .

  • Heterocycle Hybridization: Coupling with quinazoline or pyrimidine scaffolds to enhance potency.

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